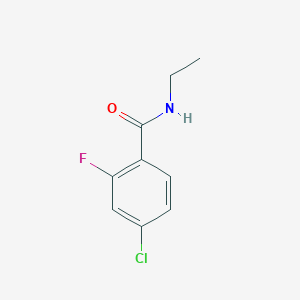![molecular formula C19H21N5OS B5427373 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5427373.png)
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide, also known as ETPTB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in treating various diseases.
作用机制
The mechanism of action of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, leading to its anti-inflammatory and anti-cancer effects. This compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response and can induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been found to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, it has been found to have low toxicity in vitro. However, this compound has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the research on 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in treating inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential applications in treating neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Overall, the research on this compound shows promising potential for its use in treating various diseases.
合成方法
The synthesis of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide involves the reaction of 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with N-phenylbutanamide in the presence of a catalyst. The reaction takes place in a solvent and requires careful monitoring of the temperature and reaction time. The yield of the reaction can be improved by optimizing the reaction conditions.
科学研究应用
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide has been studied for its potential applications in treating various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-16(18(25)21-15-8-6-5-7-9-15)26-19-23-22-17(24(19)4-2)14-10-12-20-13-11-14/h5-13,16H,3-4H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCCGXCNBEQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2CC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-5-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5427302.png)
![4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B5427309.png)
![ethyl 4-[(3-methyl-2-thienyl)methyl]-1-piperazinecarboxylate](/img/structure/B5427328.png)
![N-(4-bromophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427333.png)
![4-amino-N-{4-[2-(1,3-benzodioxol-5-yl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5427341.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-4-morpholin-4-ylbutanamide](/img/structure/B5427343.png)
![5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine](/img/structure/B5427348.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5427352.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5427367.png)
![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)
![N-(2-ethoxyphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5427375.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(diethylamino)acetamide](/img/structure/B5427392.png)